Lauroyl-L-carnitine Chloride: A Technical Guide to its Discovery, Synthesis, and Applications
Lauroyl-L-carnitine Chloride: A Technical Guide to its Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl-L-carnitine chloride, a synthetic acylcarnitine, has garnered significant interest in the scientific community for its multifaceted roles as a permeability enhancer and its involvement in fatty acid metabolism. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key applications of Lauroyl-L-carnitine chloride. Detailed experimental protocols for its synthesis and for in vitro permeability assays are presented, alongside a summary of its physicochemical properties. Furthermore, this guide elucidates the signaling pathways influenced by Lauroyl-L-carnitine chloride, particularly its impact on tight junction proteins and the Carnitine Palmitoyltransferase 1 (CPT1) pathway, visualized through detailed diagrams.
Discovery and Background
The discovery of Lauroyl-L-carnitine chloride is intrinsically linked to the broader research on L-carnitine and its esters, which are pivotal in cellular energy metabolism. L-carnitine's essential role in transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation has been long established. The synthesis and study of various acylcarnitines, such as Lauroyl-L-carnitine, emerged from the desire to understand the intricacies of fatty acid metabolism and to explore the therapeutic potential of these compounds. While a singular "discovery" event is not prominently documented, its development is a part of the ongoing investigation into the structure-activity relationships of carnitine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of Lauroyl-L-carnitine chloride is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₈ClNO₄ | [1] |
| Molecular Weight | 379.96 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | DMSO: 50 mg/mL (131.59 mM) (ultrasonication recommended) Methanol: Slightly soluble Water: Slightly soluble | [2][3][4] |
| Storage Conditions | Powder: 4°C, sealed, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month (sealed, away from moisture). | [2] |
| Stability | Stable for at least 4 years when stored at -20°C. | [4] |
Synthesis of Lauroyl-L-carnitine Chloride
The synthesis of Lauroyl-L-carnitine chloride is typically achieved through the esterification of L-carnitine with lauroyl chloride. A patented method outlines a two-step process involving acylation followed by recrystallization, which yields a high-purity product.[1][5]
Synthesis Protocol
This protocol is based on the method described in patent CN101774934B.[5]
Step 1: Acylation of L-carnitine
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In a reaction vessel, dissolve L-carnitine in acetic acid (0.8 to 3 times the mass of L-carnitine).
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Add lauroyl chloride to the solution with a molar ratio of L-carnitine to lauroyl chloride between 1:1 and 1:1.5.
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Heat the reaction mixture to a temperature between 50°C and 80°C and maintain for 5 to 8 hours.
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After the reaction is complete, remove the acetic acid by distillation under reduced pressure (vacuum at -0.09 MPa, temperature below 80°C).
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To the resulting residue, add acetone (B3395972) (2 to 5 times the mass of the initial L-carnitine) and stir to disperse the solid.
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Cool the mixture to below 5°C and maintain at 0-5°C for at least 2 hours to facilitate crystallization.
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Collect the crude product by filtration and dry under vacuum. This step typically yields a product with a purity of around 98.1%.[1]
Step 2: Recrystallization
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Dissolve the crude Lauroyl-L-carnitine chloride in ethanol (B145695) or methanol. The mass ratio of the solvent system (ethanol/methanol:acetone:crude product) should be approximately 0.4-3:1.4-2.0:1.[1]
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For decolorization, activated carbon may be added.
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Heat the solution and then filter while hot to remove any insoluble impurities.
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Concentrate the filtrate by distillation under reduced pressure (60°C, -0.08 MPa).
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Cool the concentrated solution and add acetone to induce recrystallization.
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Collect the purified crystals by filtration and dry to obtain the final product with a purity of ≥99.5%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Lauroyl-L-carnitine chloride.
Mechanism of Action and Signaling Pathways
Lauroyl-L-carnitine chloride exerts its biological effects through two primary mechanisms: as a permeability enhancer by modulating tight junctions and by participating in fatty acid metabolism via the CPT1 pathway.
Modulation of Tight Junctions
Lauroyl-L-carnitine chloride has been shown to reversibly open the tight junctions between epithelial cells, thereby increasing paracellular permeability. This effect is particularly relevant for enhancing the oral bioavailability of poorly absorbed drugs.[6]
The mechanism involves the downregulation of key tight junction proteins, specifically claudin-1, claudin-4, and claudin-5.[6] This disruption of the tight junction complex leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of molecules through the paracellular space.[6][7]
Caption: Signaling pathway for tight junction modulation by Lauroyl-L-carnitine chloride.
Role in Fatty Acid Metabolism via CPT1
As an acylcarnitine, Lauroyl-L-carnitine is a substrate for the carnitine shuttle system, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The key regulatory enzyme in this process is Carnitine Palmitoyltransferase 1 (CPT1). L-carnitine and its acyl derivatives have been shown to influence the expression and activity of CPT1, often through the AMP-activated protein kinase (AMPK) signaling pathway.[8][9] L-carnitine supplementation can upregulate CPT1, thereby enhancing fatty acid oxidation.[9]
Caption: The role of L-carnitine in the CPT1-mediated fatty acid oxidation pathway.
Experimental Protocols
In Vitro Cell Permeability Assay
This protocol is a generalized procedure for assessing the effect of Lauroyl-L-carnitine chloride on the permeability of a cell monolayer (e.g., Caco-2 or IEC-18 cells) grown on permeable supports.[7][10][11]
Materials:
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Caco-2 or IEC-18 cells
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Cell culture medium (e.g., DMEM) with supplements
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Permeable supports (e.g., Transwell® inserts)
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Lauroyl-L-carnitine chloride
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Fluorescent permeability marker (e.g., FITC-dextran)
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Transepithelial electrical resistance (TEER) measurement system
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Fluorescence plate reader
Procedure:
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Cell Seeding: Seed Caco-2 or IEC-18 cells onto the apical side of the permeable supports at a suitable density. Culture the cells until a confluent monolayer is formed, typically for 21 days for Caco-2 cells to differentiate.
-
TEER Measurement (Baseline): Measure the initial TEER of the cell monolayers to ensure the integrity of the epithelial barrier.
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Treatment:
-
Prepare a stock solution of Lauroyl-L-carnitine chloride in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution in cell culture medium to the desired final concentrations.
-
Replace the medium in the apical and basolateral compartments of the permeable supports with fresh medium.
-
Add the Lauroyl-L-carnitine chloride solution to the apical compartment. Use medium without the compound as a negative control.
-
-
Permeability Assessment:
-
Add a fluorescent marker (e.g., FITC-dextran) to the apical compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment.
-
Measure the fluorescence of the basolateral samples using a fluorescence plate reader.
-
-
TEER Measurement (Post-treatment): After the permeability assessment, measure the TEER of the cell monolayers again to determine the effect of the treatment on barrier function.
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Data Analysis: Calculate the apparent permeability coefficient (Papp) for the fluorescent marker. A significant increase in Papp and a decrease in TEER in the treated group compared to the control group indicate an increase in permeability.
Experimental Workflow Diagram
Caption: Workflow for an in vitro cell permeability assay.
Conclusion
Lauroyl-L-carnitine chloride is a valuable research compound with well-defined synthesis protocols and significant biological activities. Its ability to modulate tight junctions makes it a promising tool for enhancing drug delivery, while its involvement in fatty acid metabolism provides insights into cellular energy regulation. The detailed protocols and pathway diagrams in this guide offer a solid foundation for researchers and drug development professionals working with this versatile molecule. Further investigation into its long-term effects and in vivo efficacy will continue to expand its potential applications in pharmaceutical and biomedical research.
References
- 1. Lauroyl-L-carnitine chloride (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lauroyl-L-carnitine (chloride) | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. CN101774934B - Method for synthesizing lauroyl L-carnitine hydrochloride - Google Patents [patents.google.com]
- 6. Absorption enhancement effect of acylcarnitines through changes in tight junction protein in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effects of long-chain acylcarnitines on the permeability, transepithelial electrical resistance and morphology of rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. l‐Carnitine therapy improves right heart dysfunction through Cpt1‐dependent fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption enhancement, structural changes in tight junctions and cytotoxicity caused by palmitoyl carnitine in Caco-2 and IEC-18 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]
